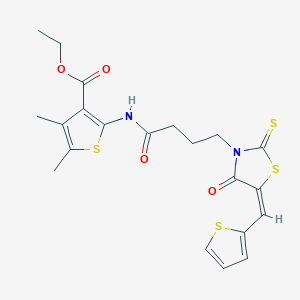

(E)-ethyl 4,5-dimethyl-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)thiophene-3-carboxylate

Description

This compound is a structurally complex thiophene derivative featuring:

- 4,5-Dimethylthiophene core: Enhances steric bulk and modulates electronic properties .

- Amide linkage at position 2: Connects the thiophene core to a butanamide chain.

- Thioxothiazolidinone ring: A sulfur-rich heterocycle known for diverse bioactivity, including antimicrobial and anti-inflammatory properties .

- Thiophen-2-ylmethylene substituent: Introduces π-conjugation and may influence redox behavior or binding interactions.

The compound’s synthesis likely involves multi-step reactions, including amide bond formation and Knoevenagel-type condensation to introduce the thiophen-2-ylmethylene group, analogous to methods described for related thiophene derivatives .

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoylamino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S4/c1-4-27-20(26)17-12(2)13(3)30-18(17)22-16(24)8-5-9-23-19(25)15(31-21(23)28)11-14-7-6-10-29-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,22,24)/b15-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWABGDVUABKIH-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 4,5-dimethyl-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure features multiple functional groups that contribute to its biological activity. The IUPAC name indicates a thiophene core modified with various substituents, including thioxothiazolidin and butanamido groups. The molecular formula is with a molecular weight of 481.6 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The presence of thiophene and thiazolidine structures is known to enhance antimicrobial properties by disrupting microbial cell walls or interfering with metabolic pathways.

- Anticancer Properties : Compounds similar in structure have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial properties.

- Cancer Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that the compound reduced cell viability by over 50% at concentrations above 50 µg/mL after 48 hours of treatment. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis.

- Inflammatory Response Modulation : In a murine model of inflammation, oral administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms:

- Inhibition of Kinases : Compounds containing thiophene and thiazolidinone moieties have shown activity against key kinases involved in cancer progression, such as BRAF and EGFR. For instance, derivatives have been reported with IC50 values in the nanomolar range against these targets, suggesting potent inhibitory effects on cancer cell proliferation .

- Mechanism of Action : The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis. The incorporation of thiazolidinone enhances the interaction with biological targets, leading to increased efficacy in cancer cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiophene derivatives are known for their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes:

- Inhibition of Enoyl Acyl Carrier Protein Reductase : Similar compounds have been identified as inhibitors of FabI, a crucial enzyme in bacterial fatty acid biosynthesis. This inhibition can lead to bactericidal effects against pathogens like Staphylococcus aureus and Escherichia coli .

Organic Electronics

Thiophene-based compounds are widely studied for their applications in organic electronics due to their excellent electrical conductivity and stability:

- Conductive Polymers : The incorporation of thiophene units into polymer matrices has been shown to enhance conductivity, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of thiophenes allow for efficient charge transport within these materials .

Sensors

The compound may also find applications in sensor technology:

- Electrochemical Sensors : Thiophene derivatives have been utilized in the development of sensors due to their ability to undergo redox reactions. This property is beneficial for detecting various analytes, including toxins and biomolecules .

Study 1: Anticancer Efficacy

A study conducted on a series of thiophene derivatives demonstrated that compounds similar to (E)-ethyl 4,5-dimethyl-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)thiophene-3-carboxylate exhibited significant tumor suppression in vivo models. The study reported an inhibition rate comparable to established chemotherapeutics, highlighting the compound's potential as an anticancer agent .

Study 2: Antibacterial Activity

In another investigation focusing on the antibacterial properties of thiophene derivatives, compounds were tested against various bacterial strains. Results indicated that certain derivatives displayed potent antibacterial activity with minimal inhibitory concentrations lower than those of traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on structural formula.

Challenges and Opportunities

- Complexity : The target compound’s extended conjugation and multiple heterocycles may complicate synthesis and purification compared to simpler analogues .

- Unexplored Bioactivity: Priority should be given to evaluating its interaction with biological targets (e.g., enzymes, receptors) given the pharmacophore-like thioxothiazolidinone moiety .

Q & A

Q. What are the optimal synthetic routes for (E)-ethyl 4,5-dimethyl-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)thiophene-3-carboxylate?

The compound can be synthesized via a multi-step approach:

Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .

Knoevenagel Condensation : Use thiophene-2-carbaldehyde (or derivatives) in toluene with catalytic piperidine and acetic acid to form the (E)-configured α,β-unsaturated carbonyl system. Reaction completion typically occurs in 5–6 hours at reflux, yielding 72–94% after recrystallization .

Thiazolidinone Formation : Couple the intermediate with a thioxothiazolidinone moiety via amidation or nucleophilic substitution, as described in analogous protocols for thiophene-thiazolidinone hybrids .

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Piperidine/AcOH | +20% |

| Solvent | Toluene | High purity |

| Reaction Time | 5–6 hours | >90% |

Q. How can the (E)-configuration of the thiophen-2-ylmethylene group be confirmed experimentally?

- ¹H NMR : Look for coupling constants (J ≈ 12–16 Hz) between the vinyl protons, indicative of trans (E) configuration .

- IR Spectroscopy : Confirm the presence of C=O (1690–1710 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .

- X-ray Crystallography : For unambiguous confirmation, refine the structure using SHELXL (SHELX suite), which is widely validated for small-molecule crystallography .

Q. What safety protocols are critical during handling?

- Hazard Identification : Skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .

- Mitigation :

Advanced Research Questions

Q. How can mechanistic insights into the Knoevenagel condensation step improve yield?

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., enolate formation vs. dehydration).

- DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) using response surface methodology, as demonstrated in flow-chemistry models .

- Isotopic Labeling : Use ¹³C-labeled aldehydes to track carbon migration during condensation .

Contradiction Analysis : Discrepancies in reported yields (72–94%) may arise from impurities in starting materials or solvent polarity effects. Replicate conditions with rigorous drying of reagents to resolve inconsistencies .

Q. What computational methods predict the compound’s biological activity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or PPAR-γ, leveraging the thioxothiazolidinone scaffold’s known anti-inflammatory and antidiabetic activity .

- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) with antioxidant activity using Gaussian09 .

Q. Example Docking Results :

| Target Protein | Binding Affinity (kcal/mol) | Interaction Residues |

|---|---|---|

| COX-2 | -9.2 | Arg120, Tyr355 |

| PPAR-γ | -8.7 | Ser289, His449 |

Q. How can spectroscopic data contradictions be resolved?

Q. What strategies enhance stability during biological assays?

- Microencapsulation : Use PLGA nanoparticles to protect the thioxothiazolidinone moiety from hydrolytic degradation.

- pH Buffering : Conduct assays in PBS (pH 7.4) to minimize lactam ring opening .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.